molecular formula C13H15BrN4 B1269575 6-Brom-4-(4-Methylpiperazin-1-yl)chinazolin CAS No. 307538-54-1

6-Brom-4-(4-Methylpiperazin-1-yl)chinazolin

Katalognummer: B1269575
CAS-Nummer: 307538-54-1
Molekulargewicht: 307.19 g/mol
InChI-Schlüssel: RGRNAQFSIRFIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline: is a chemical compound with the molecular formula C13H15BrN4 and a molecular weight of 307.19 g/mol It is a quinazoline derivative, which is a class of compounds known for their diverse biological activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer potential of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline has been extensively studied, particularly its role as an inhibitor of various tyrosine kinases involved in tumor growth and proliferation.

Case Studies:

  • In vitro Studies: Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 2.49 μM against MCF7 cells, indicating potent anticancer activity .
  • Mechanism of Action: The compound acts by inhibiting the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival. Molecular docking studies have confirmed its binding affinity to the active site of EGFR .

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 Value (μM)Mechanism of Action
6-Bromo-4-(4-methylpiperazin-1-yl)quinazolineMCF72.49EGFR Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineA5490.096EGFR Inhibition

Antimicrobial Properties

In addition to its anticancer effects, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline has demonstrated antimicrobial activity against various bacterial strains.

Case Studies:

  • Broad-Spectrum Activity: Quinazoline derivatives have shown efficacy against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study highlighted that derivatives with similar structures exhibited inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

Compound NameTarget BacteriaInhibition Zone (mm)Reference
6-Bromo-4-(4-methylpiperazin-1-yl)quinazolineMRSA16
Other Quinazoline DerivativesE. coli20

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(4-methylpiperazin-1-yl)quinazoline.

Vergleich Mit ähnlichen Verbindungen

    4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the bromine atom at the 6-position.

    6-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: Has a chlorine atom instead of bromine at the 6-position.

    6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline: Contains an ethyl group on the piperazine ring instead of a methyl group.

Uniqueness:

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is unique due to the presence of the bromine atom at the 6-position and the methyl group on the piperazine ringThe bromine atom, in particular, can participate in various substitution reactions, allowing for the synthesis of diverse derivatives .

Biologische Aktivität

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as an inhibitor of specific molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is characterized by its quinazoline backbone, which is a well-known scaffold in drug discovery. The presence of the bromine atom at the 6-position and the piperazine moiety at the 4-position contribute to its unique biological properties.

Anticancer Properties

Research indicates that 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer and melanoma cells. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The primary mechanism of action for 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline appears to involve inhibition of specific receptors and enzymes that play critical roles in tumor growth. For instance, it has been identified as an antagonist of the adenosine A2A receptor, which is implicated in tumor immunosuppression. This antagonistic activity can enhance the immune response against tumors, making it a candidate for combination therapies in cancer treatment .

Research Findings

Several studies have focused on the biological activity of this compound:

  • Cell Line Studies : In vitro studies demonstrated that 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline significantly reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values indicating potent activity .
  • Mechanistic Insights : The compound was shown to induce apoptosis through activation of caspase pathways and inhibition of NF-κB signaling, which are critical for cell survival .
  • Molecular Docking Studies : Computational studies suggest that 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline compared to similar quinazoline derivatives:

CompoundActivity TypeTarget/MechanismIC50 (µM)
6-Bromo-4-(4-methylpiperazin-1-yl)quinazolineAnticancerA2A Adenosine Receptor Antagonist5 - 20
2-Aminoquinazoline DerivativeAnticancerVarious Receptors>30
Other Quinazoline DerivativesVariesTopoisomerase II Inhibitors>10

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline resulted in a notable decrease in cell viability and induction of apoptosis. The study highlighted the compound's potential as part of a combination therapy aimed at overcoming resistance in breast cancer treatments .

Case Study 2: Melanoma Models

In vivo studies using B16-F10 melanoma models demonstrated that administration of this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced immune response due to A2A receptor antagonism .

Eigenschaften

IUPAC Name

6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNAQFSIRFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352171
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-54-1
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.